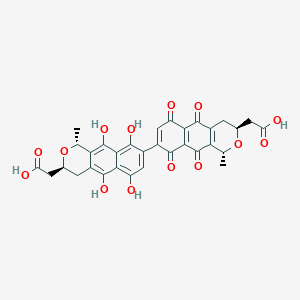
Actinorhodin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinorhodin is a member of the class of benzoisochromanequinone that is produced by Streptomyces coelicolor A3(2) and exhibits antibiotic activity. It has a role as a bacterial metabolite and an antimicrobial agent. It is a benzoisochromanequinone, a polyketide, a dicarboxylic acid, a polyphenol, a ring assembly and a member of p-quinones. It is a conjugate acid of an this compound(3-).
科学的研究の応用
Antibacterial Properties
Overview
Actinorhodin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research has indicated that γ-actinorhodin displays selective bactericidal activity against pathogens such as Staphylococcus aureus and enterococci, making it a potential candidate for new antibacterial drug development .
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be between 25 to 30 µg/ml, showcasing its potency .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 - 30 |
| Bacillus cereus | Weak inhibition |
| Micrococcus lysodeikticus | Weak inhibition |
Drug Development
Overview
this compound's unique mechanism of action and low resistance potential make it an attractive candidate for drug development. Its ability to target bacterial cells selectively without promoting resistance is crucial in the face of rising antibiotic resistance .
Research Findings
Recent investigations have highlighted the potential of this compound as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity .
Biotechnology Applications
Overview
this compound serves as a model compound in synthetic biology and metabolic engineering. Researchers have utilized synthetic promoter libraries to optimize the production of this compound in Streptomyces coelicolor, leading to enhanced yields of this antibiotic .
Case Study: Synthetic Promoter Library Application
A study utilized synthetic promoter technology to modulate this compound production. The engineered strain showed significantly higher yields compared to wild types, demonstrating the effectiveness of genetic modifications in enhancing secondary metabolite production.
| Strain Type | This compound Yield (mg/L) |
|---|---|
| Wild Type | X (control) |
| Engineered Strain (ScoSPL20) | Y (enhanced yield) |
Mechanisms of Production Enhancement
Overview
Research has explored various methods to enhance this compound production, including the use of nanoparticles. For instance, studies have shown that exposure to copper oxide nanoparticles (CuO NPs) can significantly increase this compound yields by upregulating biosynthetic genes .
Findings on Nanoparticle Effects
The application of CuO NPs resulted in a twofold increase in this compound production at optimal concentrations, highlighting the potential for using nanotechnology in bioproduction processes.
特性
CAS番号 |
1397-77-9 |
|---|---|
分子式 |
C32H26O14 |
分子量 |
634.5 g/mol |
IUPAC名 |
2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1 |
InChIキー |
FXTIILIJTTYSLT-WYUUTHIRSA-N |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
異性体SMILES |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O |
正規SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
同義語 |
8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)- actinorhodin actinorhodine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















